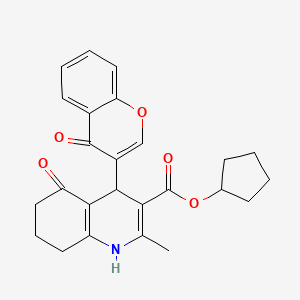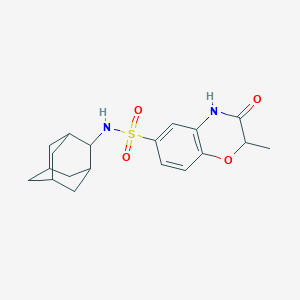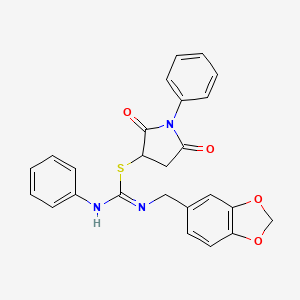![molecular formula C17H16N4O2 B4888088 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4888088.png)
2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one
Descripción general
Descripción
2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one, also known as MPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPP belongs to the class of pyrido[4,3-d]pyrimidines, which have been studied for their anti-cancer, anti-inflammatory, and anti-viral properties. In
Mecanismo De Acción
The mechanism of action of 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one is mainly attributed to its inhibition of CDK4 and NF-κB pathways. CDK4 is a key regulator of the cell cycle and its inhibition by 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one leads to cell cycle arrest and apoptosis in cancer cells. NF-κB is a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses. 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one inhibits the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. Inflammatory responses are also reduced by 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one through the inhibition of NF-κB activation, resulting in the reduction of pro-inflammatory cytokine and chemokine production. In viral infections, 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one inhibits the viral polymerase activity, leading to the suppression of viral replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one has several advantages for lab experiments, including its easy synthesis, high purity, and stability. However, 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one also has some limitations, such as its poor solubility in water and low bioavailability, which can affect its efficacy in in vivo studies.
Direcciones Futuras
There are several future directions for the research on 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one. One potential area of research is the development of 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one analogs with improved solubility and bioavailability. Another area of research is the investigation of 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one's potential therapeutic applications in other diseases such as neurodegenerative disorders. Additionally, the combination of 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one with other drugs or therapies may enhance its therapeutic efficacy in cancer and other diseases.
Conclusion:
In conclusion, 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one is a promising chemical compound that has shown potential therapeutic applications in cancer, inflammation, and viral infections. Its mechanism of action involves the inhibition of CDK4 and NF-κB pathways, leading to various biochemical and physiological effects. While 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one has some limitations, its easy synthesis and stability make it a valuable tool for scientific research. Future research on 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one may lead to the development of novel therapies for various diseases.
Aplicaciones Científicas De Investigación
2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and viral infections. In cancer research, 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one has shown promising results as a potent inhibitor of cyclin-dependent kinase 4 (CDK4), which plays a crucial role in the progression of various cancers. 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one has also been studied for its anti-inflammatory effects, which are mediated through the inhibition of the nuclear factor kappa B (NF-κB) pathway. Additionally, 2-(4-morpholinyl)-6-phenylpyrido[4,3-d]pyrimidin-5(6H)-one has been shown to exhibit anti-viral activity against hepatitis B virus (HBV) by inhibiting the viral polymerase activity.
Propiedades
IUPAC Name |
2-morpholin-4-yl-6-phenylpyrido[4,3-d]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-16-14-12-18-17(20-8-10-23-11-9-20)19-15(14)6-7-21(16)13-4-2-1-3-5-13/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXIDBLMFVLYKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3C(=N2)C=CN(C3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-butyl-6-chloro-7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B4888010.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-chloro-2-hydroxyphenyl)acetamide](/img/structure/B4888016.png)
![2-methyl-1-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2-propanol trifluoroacetate (salt)](/img/structure/B4888017.png)

![2-(1-{1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)pyridine](/img/structure/B4888030.png)
![5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4888043.png)
![1-[(3-methylbutyl)thio]-4-(4-methylphenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4888045.png)
![2,6-di-tert-butyl-4-[2-(3-iodophenyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]phenol](/img/structure/B4888051.png)

![ethyl 4,5-dimethyl-2-{[(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4888074.png)

![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(tetrahydro-2H-thiopyran-4-yl)amine](/img/structure/B4888095.png)
![N-[1-[(2-naphthylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B4888103.png)
![N,N-dimethyl-5-(3-{1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrazol-3-yl}phenyl)-2-furamide](/img/structure/B4888106.png)